Home > Products > Screening Compounds P45725 > Kuguaglycoside C
Kuguaglycoside C - 1041631-93-9

Kuguaglycoside C

Catalog Number: EVT-3163728
CAS Number: 1041631-93-9
Molecular Formula: C36H56O8
Molecular Weight: 616.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Kuguaglycoside C is a natural product found in Momordica charantia with data available.
Synthesis Analysis

Extraction and Purification

Kuguaglycoside C can be isolated from Momordica charantia through a series of extraction and purification steps:

  1. Extraction: Dried and powdered leaves are extracted using organic solvents such as methanol or ethyl acetate.
  2. Purification: The crude extract undergoes chromatographic techniques like column chromatography to isolate Kuguaglycoside C.
  3. Characterization: The isolated compound is characterized using spectroscopic methods including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) to confirm its structure .

Industrial Production

While large-scale industrial production methods are not extensively documented, the laboratory extraction techniques can be adapted for industrial purposes by optimizing solvent usage and improving chromatographic methods to ensure consistent quality control.

Molecular Structure Analysis

Kuguaglycoside C has a complex molecular structure defined by the following characteristics:

  • Molecular Formula: C₃₁H₄₈O₁₈
  • Molecular Weight: Approximately 680.7 g/mol
  • Structural Features:
    • The compound features a cucurbitane backbone, which is a tetracyclic triterpene.
    • It contains multiple hydroxyl groups and sugar moieties that enhance its solubility and biological activity.
    • Key NMR data indicates specific proton and carbon chemical shifts that confirm the attachment of sugar units at designated positions on the cucurbitane skeleton .

Spectroscopic Data

Chemical Reactions Analysis

Kuguaglycoside C participates in various chemical reactions, primarily due to its functional groups:

  • Oxidation: Hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
  • Reduction: Double bonds within the structure can undergo reduction to form saturated compounds.
  • Substitution: Functional groups on the cucurbitane skeleton may be substituted, leading to derivatives with altered properties .

These reactions are significant for modifying the compound's biological activity and enhancing its therapeutic potential.

Mechanism of Action

Kuguaglycoside C exerts its biological effects primarily through interactions with cellular pathways:

  • Target Interaction: The compound interacts with apoptosis-inducing factor (AIF), leading to increased expression and cleavage.
  • Induction of Cell Death: It induces caspase-independent cell death in neuroblastoma cells, characterized by significant cytotoxicity observed after 48 hours of treatment. Notably, it decreases survivin expression and activates DNA cleavage pathways without triggering classical apoptotic markers such as caspase-3 or caspase-9 .
  • Pharmacokinetics: Kuguaglycoside C is soluble in solvents like methanol, ethyl acetate, and butanol, suggesting that its action may vary based on the cellular environment.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Kuguaglycoside C is typically a white to off-white powder.
  • Solubility: It demonstrates solubility in methanol, ethyl acetate, and butanol, which influences its formulation in pharmaceutical applications.

Chemical Properties

  • Stability: The compound's stability can be affected by pH levels and exposure to light or heat.
  • Reactivity: The presence of multiple hydroxyl groups makes it reactive towards oxidation and reduction processes, which can be harnessed for synthetic modifications .
Applications

Kuguaglycoside C has several scientific applications:

  1. Pharmacology: Its anti-inflammatory and antidiabetic properties make it a candidate for developing treatments for metabolic disorders.
  2. Cancer Research: The compound shows promise in anticancer therapies, particularly against neuroblastoma cells due to its ability to induce cell death through non-apoptotic mechanisms .
  3. Nutraceuticals: Its bioactive properties are leveraged in functional foods aimed at managing diabetes and inflammation, contributing to health promotion strategies .
Introduction to Kuguaglycoside C in Natural Product Research

Kuguaglycoside C represents a significant cucurbitane-type triterpenoid glycoside isolated from Momordica charantia L. (bitter melon), a plant renowned for its diverse phytochemistry and medicinal applications. Characterized by its distinctive structural features—including a cucurbitane skeleton with sugar moieties—this compound exemplifies the intricate chemical defenses evolved in medicinal plants [1] [6]. Its identification marks an important advancement in understanding the molecular basis for M. charantia's ethnopharmacological uses, particularly in cancer and metabolic disorders. Research into kuguaglycoside C bridges traditional herbal knowledge with contemporary drug discovery paradigms, offering a template for exploring plant-derived therapeutics through rigorous phytochemical and mechanistic studies [6] [9].

Taxonomic and Ethnopharmacological Significance of Momordica charantia

Momordica charantia L. belongs to the Cucurbitaceae family, a taxonomically diverse group of climbing vines characterized by palmately lobed leaves and distinctively warted fruits. The genus name "Momordica" (Latin: to bite) references the serrated leaf margins that appear bitten [7]. This species thrives globally across tropical and subtropical zones, with significant cultivation in Asia (India, China, Southeast Asia), Africa, and the Caribbean [7] [10]. While numerous varieties exist—ranging from smooth Chinese types to intensely jagged Indian cultivars—all share the characteristic bitterness imparted by cucurbitane-type compounds like kuguaglycoside C [7].

Ethnobotanical records document M. charantia's extensive integration into traditional medical systems. In Togolese medicine, preparations treat gastrointestinal ailments and viral infections (e.g., measles, chickenpox), with >50% consensus among healers [3]. South Asian practices employ fruits and leaves for diabetes management, while West African communities use leaf extracts as febrifuges and anthelmintics [7] [10]. The plant's differential applications (fruits in Asia vs. aerial parts in Africa) underscore region-specific pharmacological knowledge. Kuguaglycoside C emerges within this context as a key bioactive constituent underlying these diverse therapeutic claims.

Table 1: Traditional Medicinal Applications of Momordica charantia Across Regions [3] [7] [10]

Geographical RegionPlant Part UsedTraditional Applications
Togo (West Africa)Whole plantGastrointestinal disorders, viral infections (measles)
South AsiaFruits, leavesDiabetes management, anti-inflammatory treatments
CaribbeanLeaves, fruitsPurgative, vermifuge, dysentery treatment
ChinaFruits, rootsFevers, infections, detoxification
Amazon BasinLeaves, vinesWound healing, malaria, menstrual disorders

Historical Context of Cucurbitane Triterpenoid Glycosides in Traditional Medicine

Cucurbitane triterpenoids constitute a chemotaxonomic hallmark of the Cucurbitaceae family, with historical usage documented in ancient medical texts. Dioscorides' De Materia Medica (77 AD) described bitter cucurbit extracts for digestive ailments, though specific compounds remained uncharacterized [5]. Traditional applications leveraged the inherent bitterness of these compounds, associating sensory properties with bioactivity—a correlation now validated by modern pharmacology linking cucurbitanes to receptor-mediated effects [1] [9].

The structural evolution of cucurbitane glycosides like kuguaglycoside C reflects molecular adaptations that enhance plant defense while providing therapeutic potential. These compounds feature a 19(10→9)-abeo-10α-lanost-5-ene skeleton modified with hydroxyl, carbonyl, and sugar groups. Kuguaglycoside C specifically possesses a C7 glucopyranosyl attachment and an unsaturated aldehyde at C19, distinguishing it from analogues (e.g., kuguaglycosides A, B) [6]. Such modifications influence solubility, membrane permeability, and target interactions, explaining structure-activity variations across traditional preparations.

Table 2: Key Cucurbitane Glycosides Identified in Momordica charantia [1] [6] [9]

CompoundMolecular FormulaMolecular Weight (g/mol)Structural FeaturesPrimary Source
Kuguaglycoside AC₃₇H₆₂O₈634.873β-hydroxy-7β-methoxycucurbita-5,24-dieneRoots
Kuguaglycoside BC₃₇H₆₂O₈634.873β-hydroxy-25-methoxycucurbita-5,23-dieneRoots, fruits
Kuguaglycoside CC₃₆H₅₆O₈592.827β-glucoside, C19 aldehyde, Δ²³,²⁵ unsaturationRoots, leaves
Kuguaglycoside DC₃₆H₆₀O₉636.863β,19,23-trihydroxycucurbita-5,24-dieneRoots
CharantinMixture~678.9 (avg)Stigmasterol glucoside + β-sitosterol glucosideFruits, seeds

Structural Evolution and Pharmacological Implications

The cucurbitane core undergoes enzymatic modifications (oxidations, glycosylations) that enhance bioactivity. Kuguaglycoside C's C19 aldehyde group promotes electrophilic reactivity with cellular thiols, potentially modulating redox-sensitive pathways [1] [6]. Its C23-C25 diene system increases membrane fluidity interactions, while the C7 glucoside enhances water solubility, facilitating systemic distribution. These features collectively enable interactions with multiple molecular targets, including survivin, PARP, and AIF in cancer cells, explaining the compound's prominence in traditional anticancer formulations [1].

Research Trends in Bioactive Constituents of Momordica charantia

Recent phytochemical investigations prioritize bioactivity-guided fractionation to isolate M. charantia constituents. Kuguaglycoside C was first isolated via sequential solvent extraction (methanol/water) followed by chromatographic purification (silica gel, reverse-phase HPLC) from leaf material [1] [6]. Advanced techniques like LC-MS/MS and NMR spectroscopy (¹H, ¹³C, 2D-COSY) confirmed its structure as 7β-(β-glucopyranosyloxy)-3β-hydroxycucurbita-5,23,25-trien-19-al [6]. Current methodologies increasingly employ green extraction technologies (e.g., ultrasonic-, enzyme-assisted) to improve yield and sustainability [8].

Analytical Advancements in Compound Characterization

High-resolution mass spectrometry (HRMS) enables precise molecular formula determination (C₃₆H₅₆O₈; [M]+ m/z 592.3976), while NMR crystallography resolves spatial configurations critical for bioactivity. Key spectroscopic signatures include:

  • ¹H NMR: δ 9.45 (s, H-19), 5.59 (t, H-6), 5.28 (d, H-23)
  • ¹³C NMR: δ 205.3 (C-19), 139.6 (C-5), 132.8 (C-25) [6]These data facilitate quality control in standardized extracts, ensuring pharmacological reproducibility.

Bioactivity Research Directions

Kuguaglycoside C demonstrates selective cytotoxicity against neuroblastoma IMR-32 cells (IC₅₀: 12.6 μM) through caspase-independent pathways, distinguishing it from conventional chemotherapeutics [1]. Mechanistic studies reveal:

  • Downregulation of survivin (anti-apoptotic protein)
  • Cleavage enhancement of PARP (DNA repair enzyme)
  • Nuclear translocation of AIF (apoptosis-inducing factor)This profile suggests utility in apoptosis-resistant cancers, driving ongoing structure-activity relationship (SAR) studies on synthetic analogs [1] [6].

Table 3: Research Methodologies and Key Findings for Kuguaglycoside C [1] [6] [8]

Research FocusMethodologies EmployedKey Findings
Isolation & PurificationSolvent extraction, silica gel chromatography, HPLCIsolated as colorless needles; soluble in methanol, ethyl acetate
Structural ElucidationNMR (¹H, ¹³C, COSY, HMBC), HRMSC₃₆H₅₆O₈; cucurbitane core with C7 glucoside and C19 aldehyde
Anticancer MechanismsMTT assay, flow cytometry, Western blottingInduces caspase-independent cell death in neuroblastoma via AIF pathway
Metabolic Effectsα-glucosidase inhibition assaysModerate activity compared to charantin; enhanced by fermentation
BiotransformationLeuconostoc mesenteroides fermentationIncreased α-glucosidase inhibition (99.91%) and antioxidant capacity

Emerging research explores synergistic interactions with other phytoconstituents. Fermentation with Leuconostoc mesenteroides enhances kuguaglycoside C's α-glucosidase inhibition (99.91% vs. 24.43% in non-fermented controls), suggesting biotransformation generates more potent derivatives [8]. Nanotechnology approaches (e.g., nanoencapsulation) aim to improve bioavailability—a current limitation due to its moderate hydrophilicity and enzymatic degradation in vivo [4].

Properties

CAS Number

1041631-93-9

Product Name

Kuguaglycoside C

IUPAC Name

(3S,7S,8S,9R,10R,13R,14S,17R)-3-hydroxy-4,4,13,14-tetramethyl-17-[(2R,4E)-6-methylhepta-4,6-dien-2-yl]-7-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-9-carbaldehyde

Molecular Formula

C36H56O8

Molecular Weight

616.8 g/mol

InChI

InChI=1S/C36H56O8/c1-20(2)9-8-10-21(3)22-13-14-35(7)31-25(43-32-30(42)29(41)28(40)26(18-37)44-32)17-24-23(11-12-27(39)33(24,4)5)36(31,19-38)16-15-34(22,35)6/h8-9,17,19,21-23,25-32,37,39-42H,1,10-16,18H2,2-7H3/b9-8+/t21-,22-,23-,25+,26-,27+,28-,29+,30-,31+,32-,34-,35+,36-/m1/s1

InChI Key

OMBHCPPEZFBPJG-ZBAJYRRDSA-N

SMILES

CC(CC=CC(=C)C)C1CCC2(C1(CCC3(C2C(C=C4C3CCC(C4(C)C)O)OC5C(C(C(C(O5)CO)O)O)O)C=O)C)C

Canonical SMILES

CC(CC=CC(=C)C)C1CCC2(C1(CCC3(C2C(C=C4C3CCC(C4(C)C)O)OC5C(C(C(C(O5)CO)O)O)O)C=O)C)C

Isomeric SMILES

C[C@H](C/C=C/C(=C)C)[C@H]1CC[C@@]2([C@@]1(CC[C@@]3([C@H]2[C@H](C=C4[C@H]3CC[C@@H](C4(C)C)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)C=O)C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.